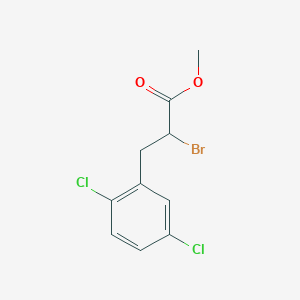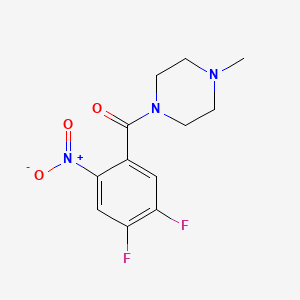![molecular formula C21H21BrN4O3S B14948818 (2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, an allyl group, and a phenylhydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2,4-dimethoxybenzaldehyde, allyl bromide, and thiosemicarbazide. The synthesis process can be summarized as follows:
Formation of Thiazole Ring: The reaction between 5-bromo-2,4-dimethoxybenzaldehyde and thiosemicarbazide under acidic conditions leads to the formation of the thiazole ring.
Allylation: The thiazole intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group.
Hydrazinecarboxamide Formation: Finally, the compound is treated with phenylhydrazinecarboxamide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of iodinated derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is unique due to its combination of a thiazole ring, allyl group, and phenylhydrazinecarboxamide moiety, which imparts distinct chemical and biological properties not found in simpler aromatic compounds.
This detailed article provides a comprehensive overview of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H21BrN4O3S |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
1-[(E)-[4-(5-bromo-2,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea |
InChI |
InChI=1S/C21H21BrN4O3S/c1-4-10-26-17(15-11-16(22)19(29-3)12-18(15)28-2)13-30-21(26)25-24-20(27)23-14-8-6-5-7-9-14/h4-9,11-13H,1,10H2,2-3H3,(H2,23,24,27)/b25-21+ |
Clave InChI |
BMUQSFXAQWLHRU-NJNXFGOHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1C2=CS/C(=N/NC(=O)NC3=CC=CC=C3)/N2CC=C)Br)OC |
SMILES canónico |
COC1=CC(=C(C=C1C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-nitro-10-(3-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14948737.png)
![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)

![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)


![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
